ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17405201
InChI: InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17405201

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12)
Standard InChI Key YPZLQVWKOHWDMZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NNC2=C1CCNC2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate (IUPAC name: ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate) features a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring. The ethyl ester moiety at position 3 enhances its reactivity, making it amenable to further functionalization. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.22 g/mol
SMILES NotationCCOC(=O)C1=NNC2=C1CCNC2
InChI KeyYPZLQVWKOHWDMZ-UHFFFAOYSA-N

The compound’s tetrahydropyridine component introduces conformational flexibility, which influences its binding interactions in biological systems .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl ester group (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂O) and the pyrazole ring protons (δ 6.8–7.1 ppm). Infrared (IR) spectroscopy confirms the presence of ester carbonyl absorption at ~1,710 cm⁻¹. Mass spectrometry fragments align with the molecular ion peak at m/z 195.22, consistent with the molecular formula .

Synthesis and Optimization Strategies

Cyclization Reactions

The primary synthesis route involves cyclization of β-enamino diketones with hydrazine derivatives under acidic or neutral conditions. For example, reacting ethyl 3-aminocrotonate with hydrazine hydrate yields the pyrazolo[3,4-c]pyridine core, followed by esterification to introduce the ethyl group.

Representative Synthesis Protocol

  • Step 1: Condensation of β-enamino diketone (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at reflux for 6 hours.

  • Step 2: Acid-catalyzed cyclization (HCl, 70°C) to form the pyrazolo[3,4-c]pyridine skeleton.

  • Step 3: Esterification with ethyl chloroformate in the presence of triethylamine to afford the final product .

Applications in Medicinal Chemistry and Drug Discovery

Kinase Inhibition

The pyrazolopyridine scaffold demonstrates inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Molecular docking studies suggest that the ester group participates in hydrogen bonding with kinase ATP-binding pockets, while the saturated pyridine ring enhances hydrophobic interactions .

Antibacterial and Antifungal Activity

Derivatives of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The ethyl ester moiety improves membrane permeability compared to carboxylate analogs .

Materials Science Applications

In organic electronics, the compound serves as a precursor for conjugated polymers. Its planar structure facilitates π-π stacking, enhancing charge transport properties in thin-film transistors.

Recent Advances and Derivatives

1-Substituted Analogs

Introducing alkyl or aryl groups at the pyrazole’s N1 position modulates bioactivity. For instance, 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine shows enhanced blood-brain barrier penetration in preclinical models of neurological disorders .

Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester yields the free carboxylic acid, which serves as a versatile intermediate for amide coupling reactions. Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a derivative, demonstrates anti-inflammatory activity in murine macrophages (IC₅₀: 12 µM) .

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